molecular formula C20H29NO2 B6037042 Cyclopentyl-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone

Cyclopentyl-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone

Cat. No.: B6037042
M. Wt: 315.4 g/mol
InChI Key: XQMKWHZPKWKSON-UHFFFAOYSA-N
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Description

Cyclopentyl-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone is a complex organic compound with a unique structure that includes a cyclopentyl ring, a piperidine ring, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the hydroxymethyl group, and the attachment of the cyclopentyl and 2-methylphenyl groups. Common reagents used in these reactions include cyclopentanone, piperidine, and 2-methylbenzyl chloride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps to monitor and control the reaction parameters, ensuring consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Cyclopentyl-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclopentyl-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone can be compared with other similar compounds, such as:

    Cyclopentyl-[3-(hydroxymethyl)-3-[(phenyl)methyl]piperidin-1-yl]methanone: Lacks the 2-methyl group on the phenyl ring.

    Cyclopentyl-[3-(hydroxymethyl)-3-[(2-chlorophenyl)methyl]piperidin-1-yl]methanone: Contains a chlorine atom instead of a methyl group on the phenyl ring.

These comparisons highlight the unique structural features and potential differences in reactivity and biological activity of this compound.

Properties

IUPAC Name

cyclopentyl-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2/c1-16-7-2-3-10-18(16)13-20(15-22)11-6-12-21(14-20)19(23)17-8-4-5-9-17/h2-3,7,10,17,22H,4-6,8-9,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMKWHZPKWKSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN(C2)C(=O)C3CCCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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